5-Ethyl-3-methylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methylhept-5-en-2-one is an organic compound with the molecular formula C10H18O. It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with 1-pentanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methylhept-5-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used
Scientific Research Applications
5-Ethyl-3-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-Hepten-2-one: Similar structure but lacks the ethyl and methyl groups.
5-Methyl-4-hepten-3-one: Another ketone with a similar backbone but different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a different functional group but similar applications in organic synthesis
Uniqueness
5-Ethyl-3-methylhept-5-en-2-one is unique due to its specific combination of ethyl and methyl groups attached to the heptene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
189637-90-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-3-methylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-10(6-2)7-8(3)9(4)11/h5,8H,6-7H2,1-4H3 |
InChI Key |
VBSLUEOJFADKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)CC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.